methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a cyclobutyl group at the 3-position and a methyl ester group at the 5-position. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method includes the reaction of cyclobutanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring . The methyl ester group can be introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable methods such as one-pot multicomponent reactions and transition-metal-catalyzed processes. These methods are designed to be efficient and environmentally friendly, utilizing catalysts like palladium or copper to facilitate the formation of the pyrazole ring .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted pyrazoles, depending on the reagents and conditions used .
Scientific Research Applications
Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and π-π interactions with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the cyclobutyl group.
3-cyclobutyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the methyl ester group.
Uniqueness
Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate is unique due to the presence of both the cyclobutyl group and the methyl ester group, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 5-cyclobutyl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-5-7(10-11-8)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGCGCNJYIZXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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